molecular formula C14H9Br2N5OS B12029212 2,4-dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol CAS No. 613248-46-7

2,4-dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12029212
CAS No.: 613248-46-7
M. Wt: 455.1 g/mol
InChI Key: PZEXTXZCSNSBGZ-CNHKJKLMSA-N
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Description

2,4-Dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with a molecular formula of C14H9Br2N5OS. This compound is notable for its unique structure, which includes bromine atoms, a pyridine ring, and a triazole ring. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-Dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2,4-dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: What sets 2,4-dibromo-6-((E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine atoms and the triazole ring allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

613248-46-7

Molecular Formula

C14H9Br2N5OS

Molecular Weight

455.1 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Br2N5OS/c15-9-5-8(12(22)10(16)6-9)7-18-21-13(19-20-14(21)23)11-3-1-2-4-17-11/h1-7,22H,(H,20,23)/b18-7+

InChI Key

PZEXTXZCSNSBGZ-CNHKJKLMSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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